

# Hexaaquairon(I) in Aqueous Media: Application Notes on Catalysis

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Compound of Interest		
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A Note on **Hexaaquairon(I)**, [Fe(H<sub>2</sub>O)<sub>6</sub>]<sup>+</sup>

Direct catalytic applications of the **hexaaquairon(I)** complex,  $[Fe(H_2O)_6]^+$ , in aqueous media are not documented in scientific literature. The Fe(I) oxidation state is highly unstable in water and readily undergoes oxidation to Fe(II) or Fe(III). Consequently, this document focuses on the well-established catalytic applications of the more stable and catalytically relevant iron aqua complexes, specifically those containing Fe(II) and Fe(III), in aqueous environments. These complexes are cost-effective, environmentally benign, and versatile catalysts for a range of important chemical transformations.

## Application Note 1: Iron(III)-Catalyzed Water Oxidation

### Introduction:

The oxidation of water to produce molecular oxygen is a critical reaction in artificial photosynthesis and for the generation of solar fuels. Iron, being an earth-abundant and non-toxic element, is a highly attractive candidate for developing catalysts for this process. Certain iron(III) complexes, particularly those with stabilizing ligands, have demonstrated significant catalytic activity for water oxidation in aqueous buffer solutions. These catalysts can operate either homogeneously in solution or heterogeneously when immobilized on an electrode surface.



### **Key Applications:**

- Electrocatalytic Water Oxidation: Iron complexes can be immobilized on conductive surfaces, such as indium tin oxide (ITO), to create electrodes that catalyze the oxidation of water at a lower overpotential.
- Chemical Water Oxidation: In the presence of a sacrificial chemical oxidant, such as cerium(IV) ammonium nitrate (CAN) or sodium periodate (NaIO<sub>4</sub>), iron complexes can catalyze the oxidation of water in solution.

#### Data Presentation:

Catalyst/Pre- catalyst	Conditions	Turnover Number (TON)	Faradaic Efficiency	Reference
[Fe(III)Cl <sub>2</sub> (tia- BAI)] immobilized on ITO	Borate buffer (pH 8.3), electrolysis	> 193	> 80% for O <sub>2</sub>	[1][2]
Dinuclear oxo- bridged iron complex on graphitic electrodes	Aqueous solution	(Data on overpotential reduction)	(Not specified)	[3]
Various iron coordination complexes	pH 1 with CAN oxidant	> 350	(Not specified)	[4]
Various iron coordination complexes	pH 2 with NaIO4 oxidant	> 1,000	(Not specified)	[4]

Experimental Protocol: Electrocatalytic Water Oxidation Using an Immobilized Iron(III) Complex

This protocol is based on the methodology for an immobilized iron(III) pincer complex.[1][2]

1. Materials and Equipment:



- Indium tin oxide (ITO) coated glass slides
- [Fe(III)Cl<sub>2</sub>(tia-BAI)] complex (pre-catalyst)
- Methanol (spectroscopic grade)
- Borate buffer solution (pH 8.3)
- Potentiostat for electrochemical measurements
- Three-electrode electrochemical cell (Working electrode: catalyst-coated ITO; Counter electrode: platinum wire; Reference electrode: Ag/AgCl)
- Gas chromatograph (for O<sub>2</sub> detection)
- 2. Electrode Preparation (Immobilization of Pre-catalyst):
- Prepare a solution of the [Fe(III)Cl<sub>2</sub>(tia-BAI)] complex in methanol.
- Clean the ITO slides thoroughly.
- Drop-cast a specific volume of the catalyst solution onto the conductive side of the ITO slide.
- Allow the solvent to evaporate completely, leaving a film of the catalyst on the electrode surface.
- 3. Electrocatalysis:
- Assemble the three-electrode cell with the catalyst-coated ITO as the working electrode.
- Fill the cell with the borate buffer solution (pH 8.3).
- Perform controlled potential electrolysis at a potential determined from cyclic voltammetry to be sufficient for water oxidation.
- Continuously monitor the current passed through the cell.
- Collect the headspace gas from the sealed electrochemical cell at regular intervals.







### 4. Product Analysis:

- Analyze the collected gas samples using a gas chromatograph to quantify the amount of evolved oxygen.
- Calculate the Faradaic efficiency by comparing the moles of O<sub>2</sub> produced with the moles of electrons passed during electrolysis.

Logical Workflow for Water Oxidation Catalysis:



### **Catalyst Preparation** Synthesize Pre-catalyst [Fe(III)Cl2(tia-BAI)] Drop-casting Immobilize on ITO Electrode Electrodatalysis Controlled Potential Electrolysis in Aqueous Buffer Ligand Exchange: CI⁻ with H<sub>2</sub>O Formation of Active [Fe(III)(H<sub>2</sub>O)<sub>2</sub>(tia-BAI)]<sup>1+</sup> Water Oxidation: 2H<sub>2</sub>O -> O<sub>2</sub> + 4H<sup>+</sup> + 4e<sup>-</sup> Analysis Gas Chromatography (O2 Quantification)

### Workflow for Iron-Catalyzed Water Oxidation

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Calculate Faradaic Efficiency and TON

Caption: Workflow for iron-catalyzed electrocatalytic water oxidation.



## Application Note 2: Iron-Catalyzed Reduction of Nitroarenes in Aqueous Media

### Introduction:

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, as anilines are crucial building blocks for pharmaceuticals, dyes, and agrochemicals. Homogeneous iron catalysts offer a more sustainable alternative to traditional stoichiometric reductants or catalysts based on precious metals. The use of water as a solvent or co-solvent aligns with the principles of green chemistry.

### **Key Applications:**

- Transfer Hydrogenation: Using formic acid as a hydrogen source, iron catalysts can efficiently reduce nitroarenes to anilines in a mixture of organic solvent and water.
- Domino Reactions: The in situ-generated aniline can participate in subsequent reactions, such as the Paal-Knorr synthesis of pyrroles, in a one-pot process.[5]

### Data Presentation:

Catalyst	Reductant	Substrate	Product	Yield	Reference
Fe-Tetraphos system	Formic Acid	Various nitroarenes	Correspondin g anilines	(High yields reported)	[5]
FeX <sub>2</sub> -R <sub>3</sub> P	Organosilane s	Various nitroarenes	Correspondin g anilines	(High selectivity reported)	[6]

Experimental Protocol: Domino Synthesis of N-Aryl Pyrroles from Nitroarenes

This protocol is adapted from the iron-catalyzed cascade synthesis.[5]

- 1. Materials and Equipment:
- Iron-Tetraphos catalyst (or prepared in situ from an iron precursor and the Tetraphos ligand)

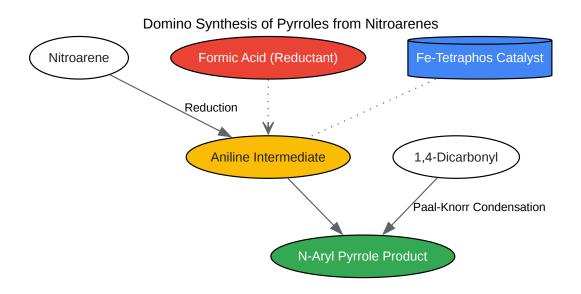


- Substituted nitroarene
- 2,5-Hexanedione (or other 1,4-dicarbonyl compound)
- Formic acid (reductant)
- Solvent (e.g., a mixture of organic solvent and water)
- Schlenk flask or other reaction vessel suitable for inert atmosphere
- Heating and stirring apparatus
- Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography)
- 2. Reaction Setup:
- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iron-Tetraphos catalyst.
- Add the substituted nitroarene and the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).
- Add the solvent system.
- Finally, add the formic acid.
- 3. Reaction Execution:
- Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
  chromatography-mass spectrometry (GC-MS). The reaction typically involves the initial
  reduction of the nitro group to an amine, followed by condensation with the dicarbonyl
  compound.
- 4. Work-up and Purification:



- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrole.

Signaling Pathway for Domino Synthesis:



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Caption: Reaction pathway for the iron-catalyzed domino synthesis.



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